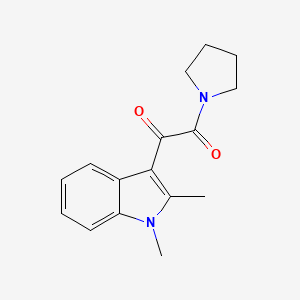
1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione” is a complex organic molecule. It contains an indole ring, which is a prevalent structure in many natural products and pharmaceuticals . The indole ring is substituted with a dimethyl group at positions 1 and 2. Attached to the indole ring is a pyrrolidine ring, which is a common structure in many alkaloids and pharmaceuticals. The molecule also contains an ethane-1,2-dione group.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Multilayered 3.3Pyridinophanes : Research led by Shibahara et al. (2008) involved the synthesis of multilayered pyridinophanes using methods such as Wolff-Kishner reduction, which may relate to the synthesis of complex structures similar to 1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).
Condensation Products of Pyrrole and Hexane-2,5-dione : Dalton and Teitei (1968) studied the condensation of pyrrole with hexane-2,5-dione, leading to products like 4,7-dimethylindole and 1,4,6,8-tetramethyl-carbazole, which are structurally related to the compound (Dalton & Teitei, 1968).
Crystal Structure of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones : Maity and Pramanik (2013) explored the synthesis and crystal structure of related indole derivatives, providing insights into the potential structural characteristics of 1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (Maity & Pramanik, 2013).
Chemical and Physical Properties
Solubility and Solvent Effect : A study by Li et al. (2019) on the solubility of related pyrrole-diones in various solvents could provide insights into the solubility characteristics of the compound (Li, Li, Gao, & Lv, 2019).
Computational Perspective on Equilibrium Geometry and Vibrational Spectra : Boobalan et al. (2014) conducted a comprehensive computational analysis of a Mannich base related to pyrrolidine-diones, offering a perspective on the molecular structure and properties of similar compounds (Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, & Bououdina, 2014).
Thermal and Electrochemical Properties : Liu et al. (2018) investigated the photophysical, electrochemical, and thermal properties of iridium complexes with ligands structurally related to pyrrolidine-diones, which may inform on the thermal stability and electrochemical behavior of the compound (Liu, Liu, Yu, Su, Niu, Li, Zhao, & Zhang, 2018).
Potential Applications
- Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) developed naphthoquinone-based chemosensors for metal ions using compounds similar in structure to 1-(1,2-Dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione. This indicates potential applications in metal ion detection and environmental monitoring (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indoles have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Orientations Futures
Propriétés
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17(11)2)15(19)16(20)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSRBKTXKHFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
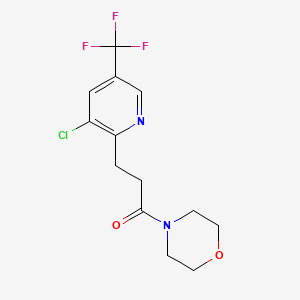
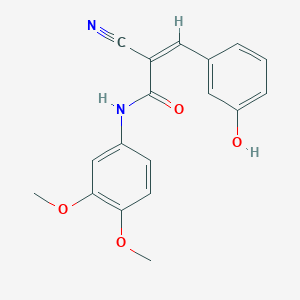

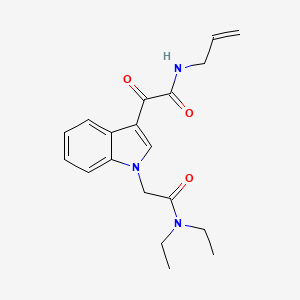
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)
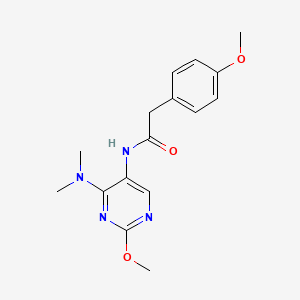
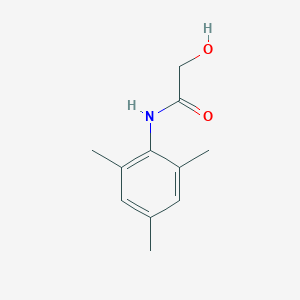
![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)
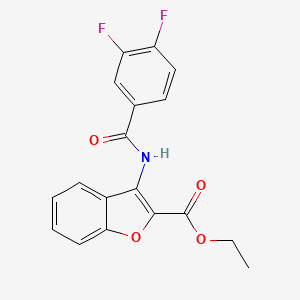
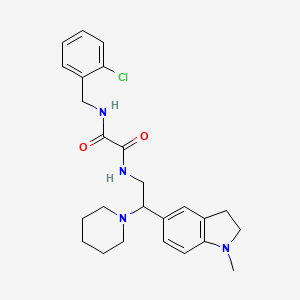

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)